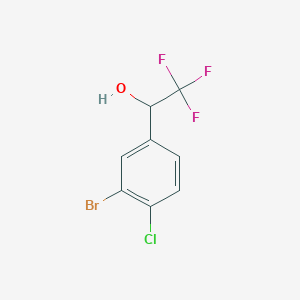
3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the halogens.
Applications De Recherche Scientifique
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and chlorine atoms may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-4-chlorophenol: Similar structure but lacks the trifluoromethyl group.
1-(3-bromo-4-chlorophenyl)ethanone: Similar structure but with a ketone group instead of the trifluoromethyl group.
(3-bromo-4-chlorophenyl)boronic acid: Similar structure but with a boronic acid group.
Uniqueness
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H5BrClF3O |
|---|---|
Poids moléculaire |
289.47 g/mol |
Nom IUPAC |
1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrClF3O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H |
Clé InChI |
ONTXDZYLWLEIBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C(F)(F)F)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


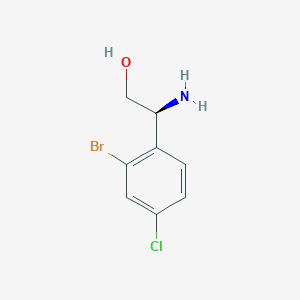
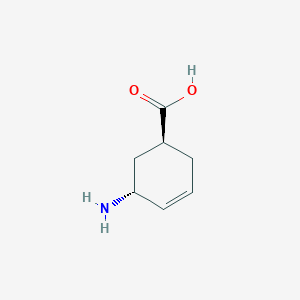
![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)

![7-Tert-butyl1-methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate](/img/structure/B15314746.png)
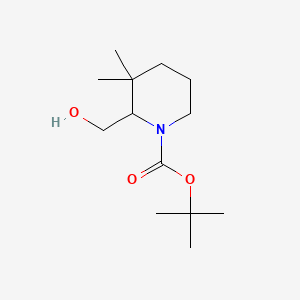
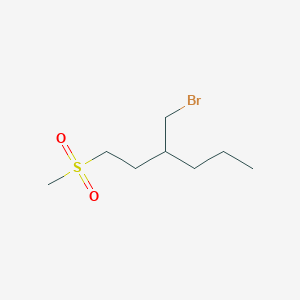
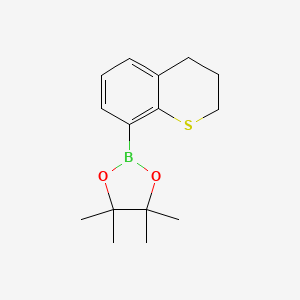
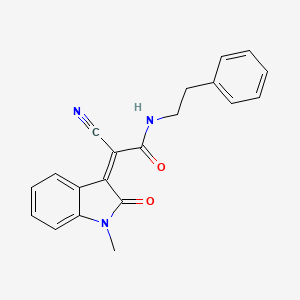

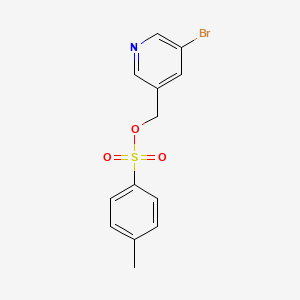
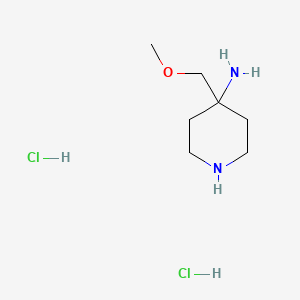
![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)
